molecular formula C9H6BrNS B2463086 3-(2-Bromothiophen-3-yl)pyridine CAS No. 166450-79-9

3-(2-Bromothiophen-3-yl)pyridine

Cat. No. B2463086
CAS RN: 166450-79-9
M. Wt: 240.12
InChI Key: LSDBDDIEHVXIHR-UHFFFAOYSA-N
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Description

“3-(2-Bromothiophen-3-yl)pyridine” is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a bromothiophene ring . The exact structural details or any potential conformations are not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that thiophene-based compounds like this one play a vital role in the development of inorganic biochemistry and coordination chemistry, as well as applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 281.7±25.0 °C, a predicted density of 1.563±0.06 g/cm3, and a predicted pKa of 3.92±0.12 .

Scientific Research Applications

Molecular Structure and DNA Interaction

Rhenium(I) complexes with various ligands, including those related to 3-(2-Bromothiophen-3-yl)pyridine, have been synthesized and characterized. These complexes exhibit distinct geometric configurations and have been studied for their DNA binding capabilities, suggesting groove mode binding. They also show potent cytotoxic nature against specific cancer cell lines and demonstrate promising antibacterial activity, highlighting their potential in cancer treatment and antimicrobial applications (Varma et al., 2020).

Optoelectronic Characterization and Polymerization

The halogen-magnesium exchange reaction and Kumada coupling polymerization of derivatives, including those structurally similar to this compound, have been explored. These processes are significant in synthesizing oligo(bithiophene) with controlled structures, impacting the optoelectronic properties of materials. The study indicates implications in creating materials with specific electronic properties for optoelectronic devices (Takagi et al., 2017).

Photoreactions and Molecular Dynamics

Compounds structurally related to this compound have been identified to exhibit unique photoreactions, including intramolecular and intermolecular proton transfer. These properties are crucial in understanding the dynamic behavior of these compounds under light exposure and have implications in the fields of photochemistry and molecular electronics (Vetokhina et al., 2012).

Ligand Synthesis and Coordination Chemistry

The synthesis of new pyridyl thienopyridine ligands through the Hurtley reaction, where compounds structurally related to this compound are involved, has been reported. These ligands are essential in coordination chemistry and can form complexes with various metals, leading to potential applications in catalysis, molecular recognition, and material science (Steen et al., 2012).

Mechanism of Action

Target of Action

It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .

properties

IUPAC Name

3-(2-bromothiophen-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDBDDIEHVXIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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